2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl isothiocyanate

Description

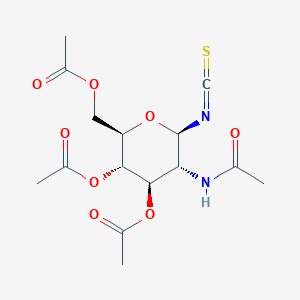

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate (CAS: 20590-45-8) is a specialized carbohydrate derivative featuring a glucopyranose backbone modified with an isothiocyanate (-N=C=S) group at the anomeric position. Its structure includes three acetyl-protecting groups (at C3, C4, and C6) and an N-acetylated amine at C2 (Fig. 1) .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O8S/c1-7(18)17-12-14(24-10(4)21)13(23-9(3)20)11(5-22-8(2)19)25-15(12)16-6-26/h11-15H,5H2,1-4H3,(H,17,18)/t11-,12-,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMDNJALVHCMOX-KJWHEZOQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-β-D-glucopyranose are protected using acetic anhydride in the presence of a catalyst such as pyridine to form 3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranose.

Introduction of Acetamido Group: The protected sugar is then reacted with acetic anhydride and ammonia to introduce the acetamido group at the 2-position, yielding 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranose.

Formation of Isothiocyanate: The final step involves the reaction of the acetamido derivative with thiophosgene (CSCl₂) under basic conditions to form the isothiocyanate group, resulting in 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Thiourea Formation via Reaction with Amines

This isothiocyanate reacts readily with primary and secondary amines to form glycosyl thioureas, which exhibit rotational barriers due to restricted C–N bond rotation.

Reaction Conditions :

-

Substrates : Aromatic amines (e.g., 2-chloro-6-methylaniline) or ammonia .

-

Solvent : Dichloromethane (CH₂Cl₂) or ethanol.

-

Temperature : Room temperature to reflux (1.5–2 hours).

Key Data :

| Product Type | Yield (%) | IR Absorptions (cm⁻¹) | Notable NMR Shifts (δ, ppm) |

|---|---|---|---|

| Thiourea derivatives | 87–94 | 2112 (N₃), 1658 (C=O), 1225 (C–O–C) | H-2: ~5.3 (deshielded by isothiocyanate) |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate carbon, forming a stable thiourea linkage. Rotational barriers (ΔG‡ ≈ 11.2 kcal/mol) were calculated using coalescence temperature analysis (¹H NMR), indicating slow interconversion of M- and P-atropisomers at room temperature .

1,3,4-Oxadiazole Formation via Tosyl Chloride-Mediated Cyclization

Acylthiosemicarbazide intermediates derived from this isothiocyanate cyclize to form 1,3,4-oxadiazoles.

Reaction Conditions :

-

Substrates : Acylthiosemicarbazides (e.g., N-benzoyl derivatives) .

-

Reagents : p-TsCl/pyridine.

-

Solvent : Acetonitrile.

-

Temperature : Mild conditions (room temperature).

Key Data :

| Product Type | Yield (%) | IR Absorptions (cm⁻¹) | Notable Features |

|---|---|---|---|

| Glycosyl oxadiazoles | 75–90 | 1660–1750 (C=O), 1035–1042 (C–O–C) | Compatible with electron-withdrawing/donating substituents |

Mechanistic Insight :

Tosyl chloride activates the thiosemicarbazide intermediate, facilitating cyclization through intramolecular nucleophilic attack and elimination of H₂S .

Conformational Analysis and Rotational Barriers

Computational studies (DFT) and dynamic NMR reveal restricted rotation in thiourea derivatives:

-

ΔG‡ : 11.2 kcal/mol (calculated from coalescence temperature T_c = 298 K and Δν = 120 Hz) .

-

Equilibrium : M- and P-conformers coexist in solution, stabilized by intramolecular hydrogen bonding between the thiourea NH and pyranose oxygen .

Structural Confirmation via Spectroscopic Methods

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in medicinal chemistry for its potential therapeutic properties. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that glycosides and isothiocyanates can exhibit cytotoxic effects on cancer cells. The acetamido group enhances the bioactivity of the compound, making it a candidate for further studies in cancer treatment .

- Antimicrobial Properties : Isothiocyanates are known for their antimicrobial effects, and compounds like 2-acetamido derivatives have been investigated for their efficacy against various pathogens .

Synthesis of Saponins

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate serves as an intermediate in the synthesis of saponins. Saponins are compounds with significant pharmacological properties, including cholesterol-lowering effects and immune system modulation .

Glycosylation Reactions

The compound acts as a glycosyl donor in glycosylation reactions, which are critical in the synthesis of complex carbohydrates and glycoconjugates. This application is vital in the development of glycosylated drugs that can enhance bioavailability and specificity .

Case Studies

Mechanism of Action

The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This reactivity is exploited in bioconjugation and labeling studies.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Typically prepared via sequential derivatization of 2-acetamido-2-deoxy-D-glucopyranose. For example, intermediate azides (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl azide) are generated using sodium azide and hydrogenolysis, followed by conversion to the isothiocyanate .

- Applications : Widely used in glycosylation studies, particularly for coupling to amines in peptides or proteins to mimic N-linked glycans .

- Analytical Data :

Comparison with Structurally Related Compounds

The compound belongs to a family of acetylated glucopyranosyl derivatives with distinct functional groups. Below is a detailed comparison of its structural analogs:

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Utility

- Isothiocyanate (Target Compound) : Reacts with primary amines to form stable thiourea linkages, ideal for covalent attachment to biomolecules .

- Azide : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular glycoconjugate synthesis .

- Chloride: Serves as a glycosyl donor in Koenigs-Knorr reactions, activated by Lewis acids like AgOTf .

- Nonyl Chain: Enhances solubility in hydrophobic environments, facilitating micelle formation for membrane protein extraction .

Research Findings and Trends

Biological Activity

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate is a derivative of glucopyranose that exhibits significant biological activity. This compound has garnered attention in various fields, including pharmaceutical research, biochemistry, and environmental science. Its unique structure allows it to interact with biological systems, making it a valuable tool in both research and applied sciences.

The molecular formula of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate is with a molecular weight of approximately 372.38 g/mol. The compound is typically encountered as a solid and has a melting point above 214 °C (decomposes) .

1. Antimicrobial Activity

Research indicates that compounds containing isothiocyanate groups possess antimicrobial properties. For instance, studies have shown that glucopyranosyl isothiocyanates can inhibit the growth of various bacterial strains, including resistant pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

2. Chiral Derivatization

The compound serves as a chiral reagent in analytical applications. It facilitates the differentiation of enantiomers in chiral chromatography, which is crucial for drug development and quality control in pharmaceuticals . This property enhances the understanding of the pharmacokinetics and pharmacodynamics of drugs.

3. Biochemical Research

In biochemical contexts, this compound aids in studying carbohydrate-protein interactions. It has been utilized in synthesizing glycosyl isothiocyanates that can be employed to investigate glycosylation patterns on proteins, contributing to insights into cellular signaling and disease mechanisms .

4. Drug Development

The modification of drug candidates using this compound has been shown to enhance solubility and bioavailability. This characteristic is particularly important in developing new therapeutics that require optimal pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of glucopyranosyl isothiocyanates demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the isothiocyanate group was essential for the observed antimicrobial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Chiral Separation

In a study focused on chiral separation, researchers utilized 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate to differentiate between two enantiomers of a pharmaceutical compound. The method improved resolution and purity significantly compared to traditional techniques.

| Enantiomer | Resolution Factor |

|---|---|

| Enantiomer A | 1.8 |

| Enantiomer B | 2.5 |

Q & A

Q. What are the standard synthetic routes for preparing 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanate?

The synthesis typically involves sequential protection and activation steps:

- Step 1 : Protection of hydroxyl groups via acetylation using acetic anhydride and acetic acid under controlled conditions .

- Step 2 : Introduction of the isothiocyanate group via reaction with thiophosgene or thiocyanate derivatives, ensuring inert atmosphere (N₂/Ar) to prevent side reactions .

- Step 3 : Purification via flash column chromatography (silica gel, 200–300 mesh) and validation using TLC (silica GF254) . Key intermediates include acetylated glucosamine derivatives, with yields optimized by adjusting reaction time and temperature .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆ or D₂O) confirms regiochemistry and acetyl group positions. For example, acetyl methyl protons resonate at δ 1.8–2.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peak) and purity .

- Infrared Spectroscopy (IR) : Detects isothiocyanate stretching vibrations (~2100 cm⁻¹) and acetyl carbonyl bands (~1740 cm⁻¹) .

Q. What are the primary research applications of this compound in glycobiology?

- Glycoconjugate Synthesis : Reacts with amines to form thiourea-linked glycoconjugates, enabling studies on carbohydrate-protein interactions .

- Enzyme Substrate Probes : Serves as a glycosyl donor in assays to investigate glycosyltransferase specificity and kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized for efficient glycosylation using this compound?

- Solvent Systems : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis of the isothiocyanate group .

- Catalysts : Employ Lewis acids (e.g., BF₃·Et₂O) or DMAP to enhance reactivity. Monitor progress via HPLC to avoid over-acylation .

- Temperature Control : Reactions at 0–4°C improve selectivity for primary amines, while room temperature accelerates secondary amine conjugation .

Q. How should researchers address contradictions in reaction yields during glycosylation?

- By-Product Analysis : Use LC-MS to identify undesired products (e.g., hydrolyzed isothiocyanate or acetyl migration by-products) .

- Protection Strategy Adjustments : Compare yields using alternative N-protecting groups (e.g., Troc vs. Phth), as steric effects influence reactivity .

- Reproducibility Checks : Standardize anhydrous conditions and reagent purity, as trace moisture significantly impacts yields .

Q. What methodologies are used to study this compound’s substrate specificity in enzymatic assays?

- Kinetic Profiling : Measure initial reaction rates (Vₘₐₓ, Kₘ) using glycosyltransferases (e.g., β-1,4-galactosyltransferase) under varying pH and temperature .

- Competition Assays : Co-incubate with alternative glycosyl donors (e.g., UDP-glucose) to assess preferential enzyme utilization .

- Structural Modeling : Dock the compound into enzyme active sites (e.g., via AutoDock Vina) to predict steric or electronic compatibility .

Q. How can researchers resolve discrepancies in glycosylation regiochemistry observed across studies?

- Regioselective Deprotection : Use selective acetyl removal (e.g., hydrazine hydrate for 6-O-acetyl) to isolate reactive hydroxyl groups .

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm bond formation .

- Crystallographic Analysis : Resolve ambiguities via X-ray diffraction of glycosylated products, if crystallizable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.